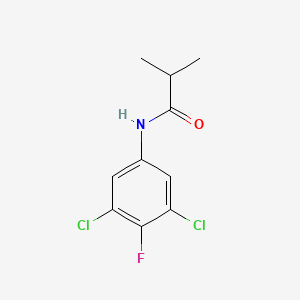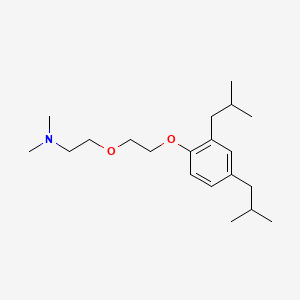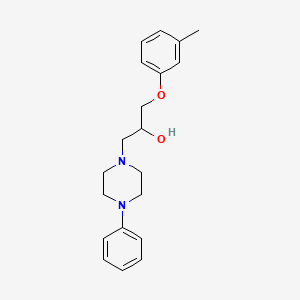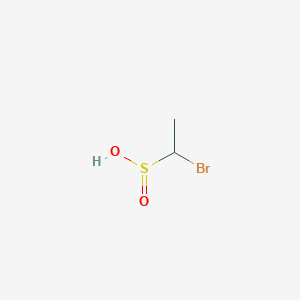
2,2,2-Trichloroethyl 2-oxocyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloroethyl 2-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C9H11Cl3O3 It is a derivative of 2-oxocyclohexane-1-carboxylate, where the ethyl group is substituted with a trichloroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 2-oxocyclohexane-1-carboxylate typically involves the esterification of 2-oxocyclohexane-1-carboxylic acid with 2,2,2-trichloroethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trichloroethyl 2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2,2,2-Trichloroethyl 2-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 2,2,2-Trichloroethyl 2-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of the 2-oxocyclohexane-1-carboxylate moiety, which can participate in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-oxocyclohexane-1-carboxylate: Similar structure but with an ethyl group instead of a trichloroethyl group.
Methyl 2-oxocyclohexane-1-carboxylate: Similar structure with a methyl group instead of a trichloroethyl group.
Uniqueness
2,2,2-Trichloroethyl 2-oxocyclohexane-1-carboxylate is unique due to the presence of the trichloroethyl group, which imparts distinct chemical properties and reactivity compared to its ethyl and methyl analogs. This makes it a valuable compound for specific synthetic applications and research studies .
Propriétés
Numéro CAS |
65277-16-9 |
|---|---|
Formule moléculaire |
C9H11Cl3O3 |
Poids moléculaire |
273.5 g/mol |
Nom IUPAC |
2,2,2-trichloroethyl 2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H11Cl3O3/c10-9(11,12)5-15-8(14)6-3-1-2-4-7(6)13/h6H,1-5H2 |
Clé InChI |
YQFMBTTUATYFBB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(C1)C(=O)OCC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(Trimethylsilyl)oxy]cyclohex-2-ene-1-carbonitrile](/img/structure/B14482998.png)





![N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine](/img/structure/B14483044.png)
![1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B14483053.png)
![Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B14483060.png)

